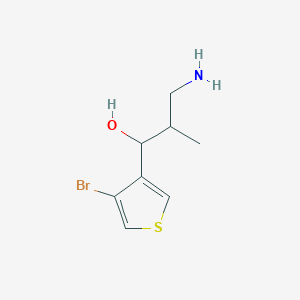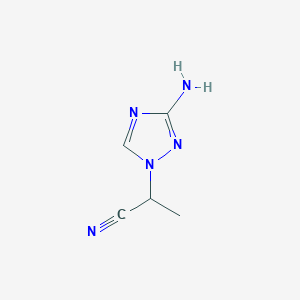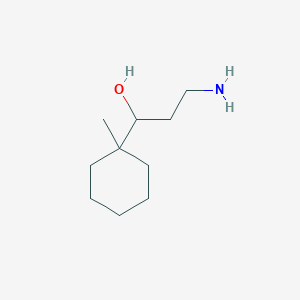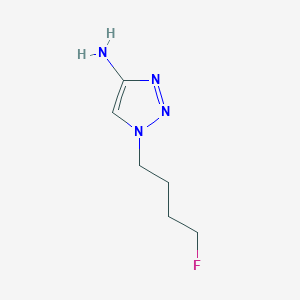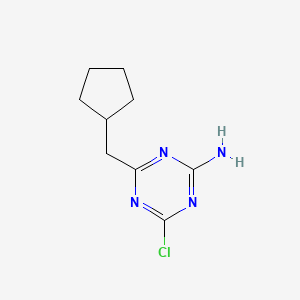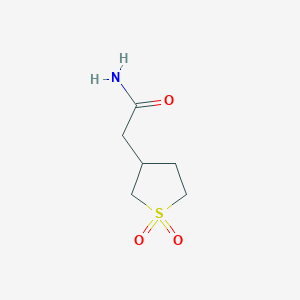![molecular formula C12H11NO4 B13201102 Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13201102.png)
Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a heterocyclic compound that features a furan ring fused to a dihydropyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both furan and dihydropyridine moieties in its structure suggests it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a dihydropyridine precursor under controlled conditions. For instance, the reaction might involve the use of a furan-2-carboxaldehyde and a dihydropyridine derivative in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF). The reaction mixture is then refluxed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various halogenated furan derivatives.
Applications De Recherche Scientifique
Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the dihydropyridine moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(furan-2-yl)acetate: A simpler compound with only a furan ring.
Methyl 2-(5-oxo-2H-furan-2-yl)acetate: Contains an additional keto group on the furan ring.
(Furan-2-yl)methyl acetate: A related ester with a different substitution pattern.
Uniqueness
Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to the combination of furan and dihydropyridine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler furan derivatives .
Propriétés
Formule moléculaire |
C12H11NO4 |
|---|---|
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
methyl 2-[4-(furan-2-yl)-2-oxopyridin-1-yl]acetate |
InChI |
InChI=1S/C12H11NO4/c1-16-12(15)8-13-5-4-9(7-11(13)14)10-3-2-6-17-10/h2-7H,8H2,1H3 |
Clé InChI |
OZVSNYCHHLNSQX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C=CC(=CC1=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


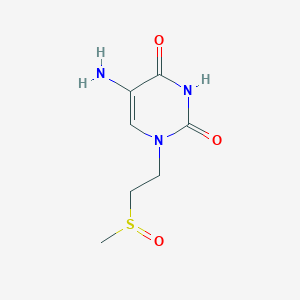
![Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13201027.png)


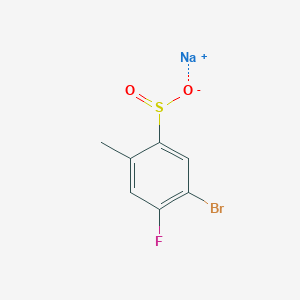
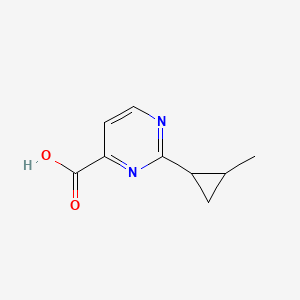
![2-methoxy-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13201051.png)
![1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13201054.png)
